molecular formula C20H23NO2 B5261766 (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B5261766
M. Wt: 309.4 g/mol
InChI Key: XMHHNSHTAVYEQV-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol: is a complex organic compound with a unique structure that combines a naphthalene derivative with a bicyclic azabicyclo octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxynaphthalene-1-carbaldehyde with 1-azabicyclo[2.2.2]octan-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like halides, hydroxides, or amines, often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[222]octan-3-ol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-methoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
  • (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.1]heptan-3-ol
  • (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[3.2.2]nonan-3-ol

Uniqueness

What sets (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-23-19-8-7-14-5-3-4-6-16(14)17(19)13-18-20(22)15-9-11-21(18)12-10-15/h3-8,13,15,20,22H,2,9-12H2,1H3/b18-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHHNSHTAVYEQV-AQTBWJFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(C4CCN3CC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(C4CCN3CC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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